molecular formula C9H13ClO2 B13548432 Cyclooct-4-en-1-yl chloroformate

Cyclooct-4-en-1-yl chloroformate

Cat. No.: B13548432
M. Wt: 188.65 g/mol
InChI Key: VNECEPOVYHUNFS-UPHRSURJSA-N
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Description

Cyclooct-4-en-1-yl chloroformate is a chloroformate ester characterized by an eight-membered cycloalkenyl ring system. Chloroformates are highly reactive acylating agents widely used in organic synthesis, particularly for introducing carbonate or carbamate functionalities. These properties may influence its stability, selectivity in reactions, and suitability for specialized applications like pharmaceutical intermediates or polymer chemistry.

Properties

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] carbonochloridate

InChI

InChI=1S/C9H13ClO2/c10-9(11)12-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1-

InChI Key

VNECEPOVYHUNFS-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)Cl

Canonical SMILES

C1CC=CCCC(C1)OC(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-yl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: Reaction with amines to form carbamates.

    Esterification: Reaction with alcohols to form carbonate esters.

    Formation of mixed anhydrides: Reaction with carboxylic acids.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cyclooct-4-en-1-yl chloroformate involves the formation of reactive intermediates that can undergo nucleophilic attack. The chloroformate group is highly reactive, allowing for the formation of carbamates, carbonate esters, and mixed anhydrides. These reactions typically proceed via nucleophilic substitution mechanisms, with the base present in the reaction mixture serving to neutralize the hydrochloric acid byproduct .

Comparison with Similar Compounds

Comparative Analysis with Similar Chloroformates

The following comparison focuses on structurally analogous chloroformates, emphasizing reactivity, stability, and applications.

Cyclopentyl Chloroformate

  • Structure : Cycloalkyl chloroformate with a five-membered ring.
  • CAS No.: 50715-28-1; Molecular Formula: C₆H₉ClO₂; Molecular Weight: 148.59 g/mol .
  • Stability : Stable up to 8°C but decomposes upon heating. Reacts with water, necessitating anhydrous conditions .
  • Applications : Primarily used in synthesizing pharmaceuticals (e.g., APIs) and agrochemicals due to its efficient acylation capabilities .
  • However, the strained cycloalkenyl ring in Cyclooct-4-en-1-yl chloroformate may increase electrophilicity, favoring nucleophilic substitution reactions.

Ethyl Chloroformate

  • Structure : Straight-chain aliphatic chloroformate.
  • CAS No.: 541-41-3; Molecular Formula: C₃H₅ClO₂; Molecular Weight: 108.52 g/mol .
  • Stability : Highly reactive; hydrolyzes rapidly in aqueous environments.
  • Applications: Common in derivatizing amino acids for GC analysis and synthesizing urethanes .
  • Comparison : Ethyl chloroformate’s simpler structure allows for broad utility but lacks the regioselectivity imparted by cyclic systems. This compound’s bulky ring may confer steric control in reactions, reducing side products.

Chloromethyl Chloroformate

  • Structure : Contains a chloromethyl group (–CH₂Cl).
  • CAS No.: 22128-62-7; Molecular Formula: C₂H₂Cl₂O₂; Molecular Weight: 148.94 g/mol .
  • Stability : Lachrymator (tear-inducing); reacts violently with water.
  • Comparison : The chloromethyl group enhances electrophilicity but introduces safety hazards. This compound’s cycloalkenyl group may offer a balance between reactivity and manageability.

Cyclohexyl Chloroformate

  • Structure : Six-membered cycloalkyl chloroformate.
  • CAS No.: 13248-54-9; Molecular Formula: C₇H₁₁ClO₂; Molecular Weight: 162.61 g/mol .
  • Stability : Less reactive than cyclopentyl derivatives due to reduced ring strain.
  • Applications : Used in peptide synthesis and polymer chemistry.
  • Comparison : The larger cyclohexyl ring reduces reactivity compared to this compound, which may benefit from both ring strain and unsaturation for targeted reactions.

Data Table: Key Properties of Chloroformates

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Stability Primary Applications
This compound Not Available C₉H₁₁ClO₂ ~186.64 (calculated) Likely heat-sensitive Inferred: Specialty synthesis
Cyclopentyl chloroformate 50715-28-1 C₆H₉ClO₂ 148.59 Stable ≤8°C; decomposes with heat Pharmaceuticals, agrochemicals
Ethyl chloroformate 541-41-3 C₃H₅ClO₂ 108.52 Hydrolyzes rapidly in water Derivatization, urethane synthesis
Chloromethyl chloroformate 22128-62-7 C₂H₂Cl₂O₂ 148.94 Reacts violently with water Reactive intermediates
Cyclohexyl chloroformate 13248-54-9 C₇H₁₁ClO₂ 162.61 Moderate stability Peptide synthesis, polymers

Research Findings and Mechanistic Insights

  • Reactivity Trends : Cycloalkyl chloroformates generally exhibit higher stability than aliphatic analogs due to reduced electrophilicity. However, unsaturation in this compound likely increases reactivity at the carbonyl carbon, analogous to α,β-unsaturated esters .
  • Derivatization Efficiency : Ethyl and methyl chloroformates are preferred for GC analysis due to rapid reaction kinetics, but Cyclooct-4-en-1-yl derivatives may offer selectivity for bulky substrates .
  • Safety Profile : Cyclopentyl and cyclohexyl chloroformates are less hazardous than chloromethyl derivatives, which require stringent handling . This compound’s hazards remain unstudied but inferred to align with cycloalkyl analogs.

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